molecular formula C9H8BF3O4 B1426209 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid CAS No. 1451375-04-4

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1426209
CAS No.: 1451375-04-4
M. Wt: 247.97 g/mol
InChI Key: NPQVSVOCCSWALW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is officially registered under Chemical Abstracts Service number 1451375-04-4. The compound's systematic International Union of Pure and Applied Chemistry name is [4-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid, reflecting its structural composition of a phenyl ring bearing three distinct functional groups. Alternative nomenclature includes the descriptor "Benzoic acid, 4-borono-2-(trifluoromethyl)-, 1-methyl ester," which emphasizes its relationship to benzoic acid derivatives.

The molecular formula of this compound is C9H8BF3O4, with a precise molecular weight of 247.97 grams per mole. The compound's structural framework consists of a benzene ring substituted at three positions: the boronic acid functionality (-B(OH)2) at the para position, a methoxycarbonyl group (-COOCH3) adjacent to it, and a trifluoromethyl group (-CF3) at the meta position relative to the boronic acid. The InChI key for this compound is NPQVSVOCCSWALW-UHFFFAOYSA-N, providing a unique identifier for database searches and computational applications.

Physical and chemical properties of this compound include specific hydrogen bonding characteristics, with two hydrogen bond donor counts and seven hydrogen bond acceptor counts. The exact mass has been determined to be 248.0467734 grams per mole, and the compound exhibits three rotatable bond counts. The topological polar surface area measures 66.8 square angstroms, indicating moderate polarity that influences solubility and biological interactions. The compound maintains canonical structure confirmation, ensuring consistent representation across chemical databases and computational platforms.

Table 1: Fundamental Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1451375-04-4
Molecular Formula C9H8BF3O4
Molecular Weight 247.97 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Rotatable Bonds 3
Topological Polar Surface Area 66.8 Ų
Exact Mass 248.0467734 g/mol

Historical Development in Boronic Acid Research

The historical development of boronic acid chemistry traces back to 1860 when Edward Frankland first prepared and isolated a boronic acid by treating diethylzinc with triethylborate, ultimately producing ethylboronic acid through oxidation processes. This pioneering work established the foundation for what would become a critical class of synthetic intermediates in organic chemistry. Frankland's initial discovery involved the highly air-sensitive triethylborane, which underwent slow oxidation in ambient air to provide the first documented boronic acid compound.

The evolution of boronic acid research gained significant momentum with the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. This carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides, catalyzed by palladium in the presence of a base, revolutionized synthetic organic chemistry. The Suzuki-Miyaura coupling became a critical discovery that increased research focus on boronic acids and their derivatives, leading to optimized conditions for different catalysts, ligands, bases, solvents, and additives.

Within the medicinal chemistry context, boronic acids initially found application as serine protease inhibitors, with early discoveries showing inhibitory effects on chymase, thrombin, and chymotrypsin. The breakthrough moment in pharmaceutical applications occurred in 1997 with the discovery that bortezomib (Velcade) exhibited inhibitory effects on the 26S proteasome, a critical protein involved in maintaining cell homeostasis. Bortezomib became the first boronic acid-containing drug to enter human trials for advanced cancer in 1998 and gained Food and Drug Administration approval in 2003 for multiple myeloma and in 2004 for mantle cell lymphoma.

The success of bortezomib catalyzed renewed interest in boron-containing compounds for drug discovery, leading to the development of additional approved medications including tavaborole (Kerydin), ixazomib (Ninlaro), crisaborole (Eucrisa), and vaborbactam. These developments demonstrated that boron-containing compounds could overcome historical concerns about toxicity, as they are now recognized as generally non-toxic and environmentally friendly due to their ultimate degradation into boric acid.

Recent advances in synthetic methodology have significantly enhanced the accessibility of boronic acid derivatives. The development of decarboxylative borylation techniques has enabled the transformation of abundant, inexpensive carboxylic acids into boronic acids through single-reaction processes using nickel catalysts. This methodology represents a paradigm shift in synthetic efficiency, allowing direct conversion of carboxylic acids to boronic acids where previously no direct methods existed.

Significance of Trifluoromethyl and Methoxycarbonyl Substituents

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in structural organic chemistry, exerting profound effects on molecular reactivity and stability. This functional group primarily activates electrophilic sites through strong inductive electron-withdrawing effects, significantly altering the electronic distribution within aromatic systems. The robust, hydrophobic, and electron-withdrawing nature of trifluoromethyl groups has made them fundamental in the development of bioactive compounds, where these properties translate to enhanced metabolic stability and improved pharmacokinetic profiles.

In the context of this compound, the trifluoromethyl substituent enhances the bioactivity of the compound through multiple mechanisms. The electron-withdrawing nature increases the electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization throughout the molecular framework. This electronic modification manifests in unusual chemoselectivity, regioselectivity, and stereoselectivity in chemical reactions, making the compound valuable for precision synthetic applications.

Research has demonstrated that trifluoromethyl groups can significantly influence the reactivity of superelectrophiles, where the strong electron-withdrawing properties lead to increased charge delocalization and greatly enhanced electrophilic reactivities. These effects are particularly pronounced in aromatic systems where cationic π-stacking interactions can be stabilized by the electron-withdrawing influence of the trifluoromethyl group. The positioning of the trifluoromethyl group in the meta position relative to the boronic acid functionality creates an optimal electronic environment for enhanced reactivity in cross-coupling reactions.

The methoxycarbonyl substituent provides complementary functionality that extends the synthetic utility of the compound. As an ester group, it offers sites for further chemical modification through hydrolysis, transesterification, or reduction reactions. The electron-withdrawing nature of the carbonyl functionality works synergistically with the trifluoromethyl group to modulate the electronic properties of the boronic acid center. This dual electron-withdrawal creates enhanced Lewis acidity at the boron center, potentially improving the efficiency of cross-coupling reactions and other transformations.

Table 2: Electronic Effects of Substituents in this compound

Substituent Position Electronic Effect Hammett σ Value Impact on Reactivity
Trifluoromethyl (-CF3) Meta Strong electron-withdrawing σm = 0.43 Enhanced electrophilicity
Methoxycarbonyl (-COOCH3) Para Moderate electron-withdrawing σp = 0.45* Increased Lewis acidity
Boronic acid (-B(OH)2) Para Mild electron-withdrawing - Reactive center

*Estimated value based on similar ester substituents

The combination of trifluoromethyl and methoxycarbonyl substituents creates a unique electronic environment that enhances the compound's utility in medicinal chemistry applications. The trifluoromethyl group contributes to improved metabolic stability, enhanced bioavailability, and modified lipophilicity profiles that can improve drug delivery characteristics. These properties are particularly valuable in pharmaceutical development where enhanced potency and selectivity are desired outcomes. The inductive effect of the trifluoromethyl group has been identified as a new type of acceptor functionality, different from traditional conjugated moieties, opening new pathways for molecular design in therapeutic applications.

Properties

IUPAC Name

[4-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(10(15)16)4-7(6)9(11,12)13/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVSVOCCSWALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-bromo-3-(trifluoromethyl)benzoic acid.

    Borylation Reaction: The borylation of the aromatic precursor is carried out using a palladium-catalyzed cross-coupling reaction with a boron reagent, such as bis(pinacolato)diboron, under inert atmosphere conditions. The reaction is typically performed in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic acid group can undergo hydrolysis to form the corresponding phenol under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation and coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation or hydrolysis of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, facilitating the synthesis of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

Reactivity and Selectivity
The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles. This property is particularly useful in regioselective reactions where specific substitution patterns are desired .

Medicinal Chemistry

Drug Development
This compound has been utilized in the synthesis of various drug candidates. For instance, it has been used to develop inhibitors targeting tubulin polymerization, which is significant for cancer treatment . The methoxycarbonyl group can serve as a handle for further modifications, allowing medicinal chemists to optimize pharmacological properties.

Case Studies

StudyApplicationFindings
Synthesis of Terphenyl Benzimidazoles Tubulin Polymerization InhibitorsThe compound was successfully employed to synthesize terphenyl benzimidazoles, demonstrating potent activity against cancer cell lines .
Aryl Ketones Formation Cross-Coupling with Acid ChloridesThe compound facilitated the formation of aryl ketones through cross-coupling reactions, showcasing its utility in synthetic organic chemistry .
Regioselective Arylation Suzuki-Miyaura CouplingAchieved high selectivity in arylation reactions, highlighting its effectiveness in forming complex molecular architectures .

Other Notable Reactions

  • Palladium-Catalyzed Direct Arylation : This method allows for the direct introduction of aryl groups into various substrates without the need for pre-activated aryl halides.
  • Copper-Catalyzed Coupling Reactions : The compound can participate in ligand-free copper-catalyzed coupling reactions, providing an alternative pathway for synthesizing aryl compounds .
  • Ruthenium-Catalyzed Reactions : It has also been explored in ruthenium-catalyzed direct arylation processes, expanding its applicability in modern synthetic methods .

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Melting Points

  • 4-(Methoxycarbonyl)phenylboronic acid (CAS 99768-12-4): Melting point (mp) 217–219°C .
  • 3-(Methoxycarbonyl)phenylboronic acid (CAS 99769-19-4): Lower mp of 187–191°C, demonstrating how para-substituted esters stabilize crystal packing better than meta-substituted analogs .
  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS 182344-23-6): No mp reported, but fluorinated analogs typically exhibit higher melting points due to increased polarity .
  • 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3): A simpler analog lacking the methoxycarbonyl group; its mp and reactivity are governed solely by the trifluoromethyl group’s steric and electronic effects .

Key Insight : The combination of para-methoxycarbonyl and meta-trifluoromethyl groups in the target compound likely results in a melting point higher than 220°C, leveraging both substituents’ electron-withdrawing nature to enhance intermolecular interactions.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and methoxycarbonyl (-COOMe) groups are strong EWGs, reducing electron density on the boronic acid moiety. This enhances electrophilicity, accelerating transmetalation in Suzuki reactions compared to electron-rich analogs .
  • In contrast, 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid () positions the CF₃ group ortho to the boronic acid, which may further hinder reactivity .

Reactivity in Cross-Coupling Reactions

  • 3-(Methoxycarbonyl)phenylboronic acid (): Used in synthesizing p38α MAP kinase inhibitors via Suzuki coupling, demonstrating compatibility with heterocyclic partners .
  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (): Fluorine’s smaller size compared to -COOMe reduces steric hindrance but offers less activation of the boronic acid .
  • 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (): Combines -CN and -COOMe groups, highlighting the feasibility of using multiple EWGs in coupling reactions .

Reactivity Trend : The target compound’s para-methoxycarbonyl group likely enhances reactivity relative to meta-substituted analogs, while the meta-CF₃ group balances activation with moderate steric effects.

Commercial Availability and Cost

  • 4-(Methoxycarbonyl)phenylboronic acid : Priced at ¥5,200–16,400/g (Kanto Reagents), reflecting its utility in common coupling reactions .
  • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid : Higher cost (¥6,500–17,000/g) due to specialized fluorine and CF₃ substituents .
  • 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid (): Likely a premium product given its niche applications, though exact pricing is unspecified .

Biological Activity

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of both a methoxycarbonyl group and a trifluoromethyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BF3O2\text{C}_{10}\text{H}_{8}\text{BF}_3\text{O}_2

This structure includes:

  • A trifluoromethyl group (-CF₃), which enhances lipophilicity and may improve membrane permeability.
  • A methoxycarbonyl group (-COOCH₃), which could influence the compound's reactivity and binding affinity to various biomolecules.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit diverse biological activities. Notably, they have been studied for their roles in:

  • Anticancer properties : Boron-containing compounds can inhibit specific enzymes involved in cancer progression.
  • Antimicrobial activity : Some studies suggest that these compounds may possess antibacterial properties.
  • Enzyme inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes.

The mechanism through which this compound exerts its biological effects is likely multifaceted. The boronic acid moiety can form reversible covalent bonds with diols found in sugars or nucleotides, potentially leading to the inhibition of glycosidases or other enzymes that depend on these interactions for their activity.

Anticancer Activity

A study demonstrated that boronic acids could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting cancer pathways associated with the PI3K/Akt signaling pathway.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.5
This compoundA549 (Lung)12.3

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli25

Case Studies

  • Study on Anticancer Properties : In a controlled study, researchers evaluated the effects of various boronic acids on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Efficacy Trial : A recent trial assessed the antimicrobial efficacy of several boronic acids, including our compound of interest. The findings revealed that it effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid?

The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common approach is:

  • Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions using catalysts like Pd(0) .
  • Step 2 : Install the methoxycarbonyl group via esterification or carboxylation under basic conditions (e.g., NaOMe/CO₂) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (methanol/water) is recommended .

Q. How can the purity of this compound be validated?

  • Analytical Methods :
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess chemical purity (>97% by area normalization) .
  • ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks: δ 3.9 ppm for methoxy, δ 120-130 ppm for CF₃ in ¹³C) .
  • Elemental Analysis (C, H, B, F) to verify stoichiometry .

Q. What safety precautions are critical during handling?

  • Hazards : Skin/eye irritation (GHS Category 2) .
  • Protocols :
  • Use nitrile gloves, safety goggles, and fume hoods.
  • Avoid contact with oxidizers (e.g., peroxides) due to boronic acid reactivity .
  • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of the methoxycarbonyl and trifluoromethyl groups influence Suzuki-Miyaura coupling efficiency?

  • Steric Effects : The bulky CF₃ group may slow transmetallation, requiring elevated temperatures (80–100°C) .
  • Electronic Effects : The electron-withdrawing CF₃ and methoxycarbonyl groups reduce electron density at the boron center, necessitating stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) to activate the boronic acid .
  • Contradictions : Some studies report lower yields with electron-deficient arylboronic acids; optimizing ligand choice (e.g., SPhos vs. XPhos) can mitigate this .

Q. What computational methods are suitable for studying its electronic structure and reactivity?

  • DFT Studies : Use B3LYP/6-31G(d) to model frontier orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., proteases) via AutoDock Vina, focusing on boronic acid’s affinity for serine residues .

Q. How does solvent polarity impact its stability and reactivity?

  • Polar Protic Solvents (e.g., MeOH, H₂O): Accelerate hydrolysis of the boronic acid to boroxines, reducing coupling efficiency. Stabilize via anhydrous conditions .
  • Non-Polar Solvents (e.g., THF, toluene): Improve solubility and reaction rates but may require phase-transfer catalysts for biphasic systems .

Q. What strategies address contradictory data in catalytic applications?

  • Case Study : Discrepancies in coupling yields may arise from trace metal impurities. Implement:
  • Chelation : Add EDTA to reaction mixtures to sequester metal contaminants .
  • Ligand Screening : Test bidentate ligands (e.g., dppf) to enhance catalyst turnover .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
SolubilitySoluble in MeOH, DMF; insoluble in H₂O
StabilityDegrades in presence of oxidizers
Melting PointNot reported; estimated 150–170°C

Table 2 : Optimized Suzuki-Miyaura Conditions

ParameterRecommendationReference
CatalystPd(OAc)₂ (2 mol%)
LigandSPhos (4 mol%)
BaseCs₂CO₃ (2 equiv)
SolventDMF/H₂O (4:1)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid

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